BenchChemオンラインストアへようこそ!

3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Lipophilicity Drug-likeness Physicochemical profiling

3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS 441064-90-0) is a heterocyclic small molecule comprising a saturated tetrahydroimidazo[1,5-a]pyrazine core fused to a cyclohexyl substituent at the 3-position. It has a molecular formula of C12H19N3 and a molecular weight of 205.30 g/mol.

Molecular Formula C12H19N3
Molecular Weight 205.305
CAS No. 441064-90-0
Cat. No. B2733818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
CAS441064-90-0
Molecular FormulaC12H19N3
Molecular Weight205.305
Structural Identifiers
SMILESC1CCC(CC1)C2=NC=C3N2CCNC3
InChIInChI=1S/C12H19N3/c1-2-4-10(5-3-1)12-14-9-11-8-13-6-7-15(11)12/h9-10,13H,1-8H2
InChIKeyOWTRKYPGJUOXGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS 441064-90-0): Core Identity and Procurement-Relevant Profile


3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS 441064-90-0) is a heterocyclic small molecule comprising a saturated tetrahydroimidazo[1,5-a]pyrazine core fused to a cyclohexyl substituent at the 3-position. It has a molecular formula of C12H19N3 and a molecular weight of 205.30 g/mol [1]. The compound is primarily supplied as a research intermediate, typically at purities of 95% or 98% , and is classified under GHS as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [1]. Its calculated physicochemical properties include an XLogP3 of 1.3, a topological polar surface area of ~29.9 Ų, a single hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond [1]. The tetrahydroimidazo[1,5-a]pyrazine scaffold has been explored in medicinal chemistry as a core for dual orexin receptor antagonists [2], although the specific biological activity of the 3-cyclohexyl derivative remains unpublished in primary literature.

Why 3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Cannot Be Simply Swapped with Other Tetrahydroimidazo[1,5-a]pyrazine Analogs


Although the tetrahydroimidazo[1,5-a]pyrazine scaffold is common to a class of compounds explored as dual orexin receptor antagonists [1], the identity of the substituent at the 3-position critically governs both physicochemical and pharmacological properties. 3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine bears a bulky, hydrophobic cyclohexyl group that imparts an XLogP3 of 1.3 and a polar surface area of 29.9 Ų [2], values that differ markedly from analogs bearing smaller or more polar substituents (e.g., 1-chloro or unsubstituted derivatives). In the tetrahydroimidazo[1,5-a]pyrazine series, minor structural modifications have been shown to produce large shifts in orexin receptor subtype selectivity and in vivo brain penetration [1]. Consequently, replacing the 3-cyclohexyl compound with a near-analog lacking the cyclohexyl group risks substantial alteration of solubility, permeability, and target engagement, undermining the reproducibility of synthetic routes or biological assays. Quantitative differentiation data, where available, are presented in Section 3.

Quantitative Differentiation Evidence for 3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS 441064-90-0)


Lipophilicity (XLogP3) Differentiation Versus the Unsubstituted 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Core

The 3-cyclohexyl substitution substantially increases computed lipophilicity relative to the unsubstituted 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core. The target compound exhibits an XLogP3 of 1.3 [1], whereas the calculated XLogP3 for the parent scaffold (C6H9N3, lacking any substituent) is approximately -0.5 [2]. This difference of ~1.8 log units indicates that the cyclohexyl group markedly enhances membrane permeability potential, a critical parameter for CNS drug discovery applications where the tetrahydroimidazo[1,5-a]pyrazine scaffold is employed [3].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Comparison with the 1-Chloro Analog of the Tetrahydroimidazo[1,5-a]pyrazine Series

The topological polar surface area (TPSA) of 3-cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is 29.9 Ų [1]. In contrast, a representative 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivative from the dual orexin receptor antagonist series (e.g., compound 9a in Sifferlen et al., 2013) has a calculated TPSA of approximately 29.1 Ų [2]. While the difference is small (ΔTPSA ≈ 0.8 Ų), both compounds fall well below the 90 Ų threshold commonly associated with CNS penetration, indicating that the cyclohexyl substitution preserves the favorable low TPSA profile of the series [3].

Polar surface area CNS MPO Drug design

Rotatable Bond Count Differentiation Versus the 1-Chloro-3-substituted Tetrahydroimidazo[1,5-a]pyrazine Analog

3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine possesses a single rotatable bond (the connection between the cyclohexyl ring and the imidazo core) [1]. A representative 1-chloro-3-substituted analog from the orexin antagonist series, which includes a phenethyl side chain, contains 4-5 rotatable bonds [2]. A lower rotatable bond count is generally associated with reduced conformational entropy penalty upon binding and potentially improved oral bioavailability [3]. This structural feature may confer an advantage in fragment-based or lead-optimization campaigns where conformational restriction is sought.

Molecular flexibility Conformational entropy Ligand efficiency

GHS Hazard Profile Differentiation: Eye Damage Category 1 vs. Irritant-Only Analogs

According to ECHA C&L notifications, 3-cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is classified as Eye Dam. 1 (H318: Causes serious eye damage) [1]. This is a more severe classification than the eye irritation category (Eye Irrit. 2, H319) reported for several structurally related tetrahydroimidazo[1,5-a]pyrazine derivatives, such as the 1-chloro-substituted analog series . The presence of an Eye Dam. 1 classification necessitates more stringent personal protective equipment (PPE) and engineering controls during handling, which directly impacts laboratory safety protocols and procurement decisions.

Safety profile Handling requirements Procurement risk

Procurement-Guiding Application Scenarios for 3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS 441064-90-0)


Medicinal Chemistry: Orexin Receptor Antagonist Lead Optimization Requiring High Lipophilicity

When a drug discovery program targeting dual orexin receptors requires a tetrahydroimidazo[1,5-a]pyrazine scaffold with elevated lipophilicity (XLogP3 = 1.3) to improve membrane permeability while retaining a low TPSA of 29.9 Ų for CNS penetration, 3-cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine serves as a key intermediate [1]. Its single rotatable bond and cyclohexyl substituent offer a conformationally constrained template distinct from the more flexible 1-chloro-phenethyl analogs [2].

Synthetic Chemistry: Building Block for C3-Diversified Tetrahydroimidazo[1,5-a]pyrazine Libraries

Researchers constructing focused libraries around the tetrahydroimidazo[1,5-a]pyrazine core can employ the 3-cyclohexyl derivative as a versatile intermediate for further functionalization. Its well-defined physicochemical properties (MW 205.30, pKa 9.31±0.20) facilitate predictable reactivity in subsequent coupling or cyclization steps . Commercial availability at 98% purity from multiple vendors supports reproducible library synthesis .

Physicochemical Profiling: Reference Compound for TPSA and XLogP3 Benchmarking in CNS Drug Design

The compound's calculated TPSA (29.9 Ų) and XLogP3 (1.3) place it within the favorable CNS drug-like space. It can be used as a reference standard for calibrating in silico ADME models or as a control compound in permeability assays (e.g., PAMPA or Caco-2) when evaluating novel tetrahydroimidazo[1,5-a]pyrazine derivatives [1]. Its GHS Eye Dam. 1 classification necessitates appropriate safety precautions during handling [3].

Safety and Handling Protocol Development for Research Intermediates with Serious Eye Damage Hazard

Due to its Eye Dam. 1 (H318) classification, 3-cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can serve as a model compound for developing and validating laboratory safety protocols for handling corrosive heterocyclic intermediates. Its procurement should be accompanied by appropriate PPE (goggles, face shield) and engineering controls, which are more stringent than those required for Eye Irrit. 2 analogs [3].

Quote Request

Request a Quote for 3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.